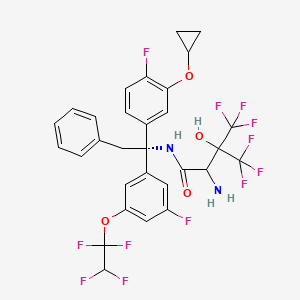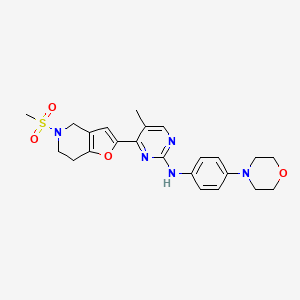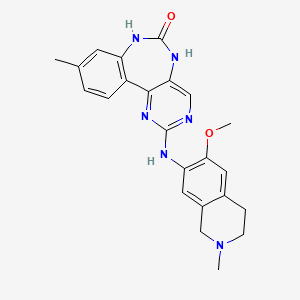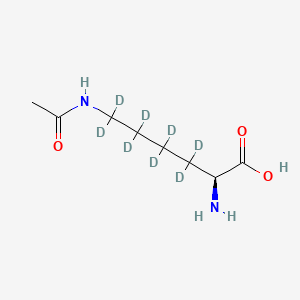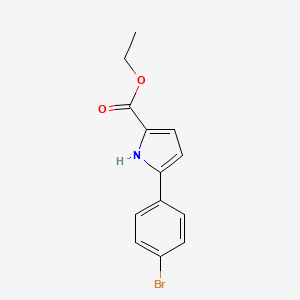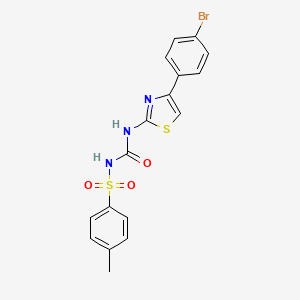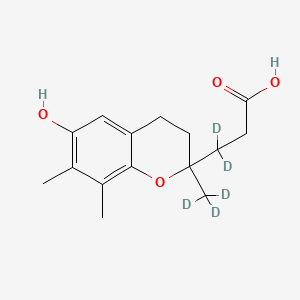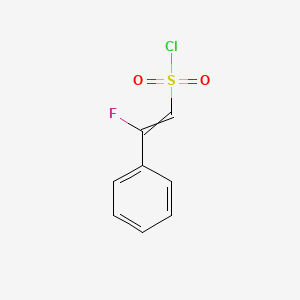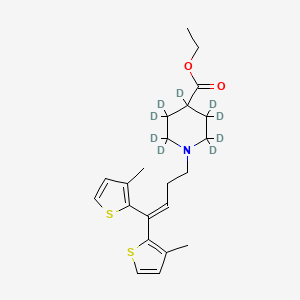![molecular formula C63H81N19O7 B12428086 c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]](/img/structure/B12428086.png)
c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] is a synthetic peptide known for its broad-spectrum antibacterial activity. It is particularly effective against drug-resistant Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli . The compound is also referred to as Compound 9C in some scientific literature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Resin Loading: The first amino acid, in this case, arginine, is attached to a solid resin.
Coupling: Subsequent amino acids (arginine and 2-naphthylalanine) are sequentially added using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: After each coupling step, the protecting group on the amino acid is removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] follows similar steps but on a larger scale. Automation and optimization of SPPS allow for the efficient production of large quantities of the peptide. The use of advanced purification techniques ensures high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]: primarily undergoes:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can undergo oxidation, particularly at the arginine residues, which contain guanidino groups susceptible to oxidative agents.
Substitution: The aromatic rings of 2-naphthylalanine can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Hydrolysis: Produces smaller peptide fragments or individual amino acids.
Oxidation: Forms oxidized derivatives of arginine.
Substitution: Results in substituted derivatives of 2-naphthylalanine.
Wissenschaftliche Forschungsanwendungen
c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]: has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its antibacterial properties and potential as a therapeutic agent against drug-resistant bacteria.
Medicine: Explored for its potential use in developing new antibiotics.
Industry: Utilized in the development of antibacterial coatings and materials
Wirkmechanismus
The antibacterial activity of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] is attributed to its ability to disrupt bacterial cell membranes. The peptide interacts with the lipid bilayer, causing membrane destabilization and cell lysis. The arginine residues contribute to the peptide’s positive charge, facilitating its interaction with the negatively charged bacterial membrane .
Vergleich Mit ähnlichen Verbindungen
c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]: is unique due to its combination of arginine and 2-naphthylalanine residues, which confer both hydrophilic and hydrophobic properties. Similar compounds include:
c[Arg-Arg-Arg-Arg-Phe-Phe-Phe]: Contains phenylalanine instead of 2-naphthylalanine, resulting in different hydrophobic interactions.
c[Arg-Arg-Arg-Arg-Trp-Trp-Trp]: Contains tryptophan, which has distinct aromatic properties compared to 2-naphthylalanine.
These similar compounds also exhibit antibacterial activity but differ in their spectrum of activity and potency .
Eigenschaften
Molekularformel |
C63H81N19O7 |
|---|---|
Molekulargewicht |
1216.4 g/mol |
IUPAC-Name |
2-[3-[(2R,5R,8R,11R,14S,17S,20S)-5,8,11-tris[3-(diaminomethylideneamino)propyl]-14,17,20-tris(naphthalen-2-ylmethyl)-3,6,9,12,15,18,21-heptaoxo-1,4,7,10,13,16,19-heptazacyclohenicos-2-yl]propyl]guanidine |
InChI |
InChI=1S/C63H81N19O7/c64-60(65)72-27-7-17-46-53(83)76-47(18-8-28-73-61(66)67)54(84)78-49(20-10-30-75-63(70)71)56(86)80-51(35-38-22-25-41-12-2-5-15-44(41)32-38)58(88)82-52(36-39-23-26-42-13-3-6-16-45(42)33-39)59(89)81-50(34-37-21-24-40-11-1-4-14-43(40)31-37)57(87)79-48(55(85)77-46)19-9-29-74-62(68)69/h1-6,11-16,21-26,31-33,46-52H,7-10,17-20,27-30,34-36H2,(H,76,83)(H,77,85)(H,78,84)(H,79,87)(H,80,86)(H,81,89)(H,82,88)(H4,64,65,72)(H4,66,67,73)(H4,68,69,74)(H4,70,71,75)/t46-,47-,48-,49-,50+,51+,52+/m1/s1 |
InChI-Schlüssel |
XPFWGJWXUCTSKQ-MUNHKPIUSA-N |
Isomerische SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N3)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CC7=CC=CC=C7C=C6 |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)CC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CC7=CC=CC=C7C=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


